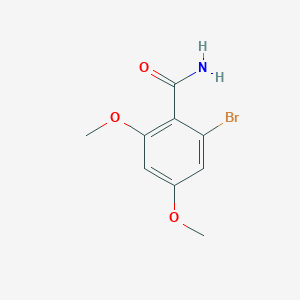

2-Bromo-4,6-dimethoxybenzamide

Description

Contextualization within Brominated Aromatic Systems

The presence of a bromine atom on the aromatic ring firmly places 2-Bromo-4,6-dimethoxybenzamide within the class of brominated aromatic systems, or aryl bromides. These compounds are fundamental intermediates in modern organic synthesis. The most common method for their preparation is electrophilic aromatic bromination. evitachem.com The development of regioselective bromination methods remains a high priority in chemistry due to the immense utility of the resulting aryl bromides. evitachem.com

The significance of the bromo-substituent lies in its ability to function as a versatile synthetic handle. Aryl bromides are excellent substrates for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. evitachem.com This reactivity allows chemists to forge complex molecular architectures from simpler, readily available organobromine precursors. wa.gov The transformation of a relatively stable C-H bond into a more reactive C-Br bond is often a critical first step in many synthetic pathways. wa.gov While molecular bromine (Br₂) is a traditional brominating agent, its hazardous nature has spurred the development of safer and more selective alternatives. nih.govorgsyn.orgherts.ac.uk

Significance as a Precursor in Complex Organic Synthesis

The primary significance of this compound in a research context is its potential as a precursor for more elaborate chemical structures. The molecule is likely synthesized from its corresponding aldehyde, 2-Bromo-4,6-dimethoxybenzaldehyde, via oxidation to a carboxylic acid intermediate followed by amidation.

The strategic placement of its functional groups dictates its synthetic utility:

The Bromo Group: As discussed, this is the most reactive site for cross-coupling reactions, allowing for the introduction of new alkyl, alkenyl, alkynyl, or aryl substituents at the 2-position.

The Methoxy (B1213986) Groups (OCH₃): Located at the 4- and 6-positions, these electron-donating groups increase the electron density of the aromatic ring, influencing the reactivity of the bromo-substituent. They also impact the molecule's solubility and can play a role in directing intermolecular interactions in larger, final target molecules.

The Benzamide (B126) Group (CONH₂): This functional group is a common structural motif in many biologically active compounds. The amide bond is generally stable, and the N-H protons can participate in hydrogen bonding, a key interaction in biological systems.

While specific applications of this exact compound are not widely documented, the synthesis of related bromo-dimethoxy aromatics as intermediates is established. For instance, 2-bromo-4,5-dimethoxy benzenepropanenitrile is prepared from 3,4-dimethoxy benzaldehyde (B42025) as a key intermediate for compounds targeting myocardial ischemia. google.com This highlights the general strategy of using such brominated building blocks in medicinal chemistry synthesis.

Interactive Table 1: Physicochemical Properties of the Precursor, 2-Bromo-4,6-dimethoxybenzaldehyde

| Property | Value | Source |

| IUPAC Name | 2-bromo-4,6-dimethoxybenzaldehyde | nih.gov |

| CAS Number | 81574-69-8 | nih.gov |

| Molecular Formula | C₉H₉BrO₃ | nih.gov |

| Molecular Weight | 245.07 g/mol | nih.gov |

| SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC | nih.gov |

Evolution of Research Approaches to Substituted Benzamides

Substituted benzamides are a well-established and highly important class of compounds with a long history in both medicinal chemistry and agrochemicals. nih.gov Research into these molecules has evolved from the synthesis of simpler analogues to the design of highly complex, polyfunctionalized structures to achieve specific biological effects.

A prominent example from this class is the herbicide Isoxaben, which is a benzamide derived from 2,6-dimethoxybenzoic acid. google.comherts.ac.uk Isoxaben functions by specifically inhibiting cell wall biosynthesis in plants. nih.govnih.gov Its development underscores the successful application of substituted benzamides in agriculture. wa.gov The core structure of Isoxaben, featuring a dimethoxy-substituted benzamide moiety, shares a foundational similarity with this compound.

Modern research focuses on how varying the substitution patterns on the benzamide scaffold influences biological activity. google.com The introduction of different functional groups, such as halogens (like bromine) or alkoxy groups (like methoxy), allows for the fine-tuning of a molecule's properties, including its potency, selectivity, and pharmacokinetic profile. mdma.ch Computational analysis and experimental screening are often combined to explore the vast chemical space of substituted benzamides to identify lead compounds for new applications, from antitumor agents to antioxidants. mdma.ch The study of molecules like this compound fits within this broader research paradigm of creating novel, functionalized building blocks to explore new chemical and biological frontiers.

Structure

3D Structure

Properties

CAS No. |

62827-46-7 |

|---|---|

Molecular Formula |

C9H10BrNO3 |

Molecular Weight |

260.08 g/mol |

IUPAC Name |

2-bromo-4,6-dimethoxybenzamide |

InChI |

InChI=1S/C9H10BrNO3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H2,11,12) |

InChI Key |

KOLKNLGURBBKGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4,6 Dimethoxybenzamide

Established Synthetic Pathways to 2-Bromo-4,6-dimethoxybenzamide

Vilsmeier-Haack Formylation, Oxidation, and Amination Sequences

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.comijpcbs.com This electrophilic species then reacts with an activated aromatic compound. wikipedia.orgchemistrysteps.com For the synthesis of precursors to this compound, an electron-rich benzene (B151609) derivative is required, often containing at least one potent donor group like an alkoxy or dialkylamino group. thieme-connect.de

The general mechanism proceeds through the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the arene to form an iminium ion. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired aryl aldehyde. wikipedia.org This aldehyde can then be oxidized to a carboxylic acid, which is subsequently converted to the final benzamide (B126) product through amination.

Conversion from 1-Bromo-3,5-dimethoxybenzene Derivatives

An alternative and common starting point for the synthesis of this compound is 1-bromo-3,5-dimethoxybenzene. A key transformation from this derivative involves formylation to introduce the aldehyde group. sciencemadness.org One approach to achieve this is through bromomethylation followed by oxidation. For instance, the starting benzene derivative can be bromomethylated using reagents like NaBr, H2SO4, and paraformaldehyde. sciencemadness.org The resulting bromomethylated compound can then be converted to the aldehyde through various oxidative methods. sciencemadness.org

Another strategy involves the direct formylation of 1-bromo-3,5-dimethoxybenzene. However, the presence of the bromine atom can influence the regioselectivity of this reaction.

Amidation of 2-Bromo-4,6-dimethoxybenzoic Acid and Related Carboxylic Acid Precursors

A direct and efficient route to this compound involves the amidation of its corresponding carboxylic acid, 2-Bromo-4,6-dimethoxybenzoic acid. biosynth.com This transformation can be achieved using various amide coupling reagents. The Vilsmeier reagent itself can act as an activating agent for carboxylic acids, facilitating the formation of amides. ijpcbs.com

The precursor, 2-Bromo-4,6-dimethoxybenzoic acid, can be synthesized from starting materials like 3,4-dimethoxytoluene (B46254) through a two-step process involving directed bromination followed by oxidation. google.com A method for this involves reacting 3,4-dimethoxytoluene with sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxytoluene, which is then oxidized to the desired benzoic acid. google.com

The following table summarizes the key precursors and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-4,6-dimethoxybenzoic acid | 62827-49-0 | C9H9BrO4 | 261.07 |

| 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | C9H9BrO4 | 261.07 |

Innovative Strategies and Process Optimization

Considerations for Environmental Friendliness and Cost-Effectiveness in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and cost-effective processes. This includes the use of less hazardous reagents, milder reaction conditions, and minimizing waste.

For instance, a patent highlights a method for preparing 2-bromo-4,5-dimethoxybenzoic acid from the inexpensive raw material 3,4-dimethoxy-toluene, boasting a high product yield and environmentally friendly conditions suitable for industrial production. google.com Another approach focuses on the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in water for the synthesis of azoxybenzenes, showcasing a move towards transition-metal-free and economical methods under ambient conditions. nih.gov The optimization of reaction parameters, such as temperature, reagent ratios, and reaction time, is also crucial for improving yield and cost-effectiveness, as demonstrated in the synthesis of 4,6-dinitrobenzofuroxan. researchgate.net

Scale-Up Feasibility and Industrial Production Methodologies

The industrial-scale synthesis of substituted benzamides like this compound is considered highly feasible, drawing upon established and scalable production techniques for its precursors. The synthesis of key intermediates, such as halogenated dimethoxybenzene derivatives, has been successfully demonstrated on a large scale. For instance, methods for preparing 2-bromo-4,5-dimethoxybenzoic acid, a structurally related intermediate, have been optimized to achieve high yields (92-93%) at a significant scale, indicating the robustness of the process. libretexts.org Furthermore, the preparation of related compounds like 2-bromo-4,5-dimethoxy benzenepropanenitrile is explicitly described as being well-suited for industrialized production due to simple operations and accessible starting materials. google.com

Halogenation Protocols for Precursor Molecules

The synthesis of this compound fundamentally relies on the selective introduction of a bromine atom onto a dimethoxy-substituted aromatic ring. The precursor molecule, typically a derivative of 1,3-dimethoxybenzene (B93181) (such as 3,5-dimethoxyaniline (B133145) or 3,5-dimethoxybenzoic acid), is subjected to electrophilic aromatic substitution. The two methoxy (B1213986) groups are powerful ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para to themselves (the 2, 4, and 6 positions). In a 1,3-disubstituted ring, these positions are highly activated, but achieving substitution at the desired C-2 position, which is sterically hindered between the two methoxy groups, requires careful selection of reagents and conditions.

Regioselective Bromination of Dimethoxyaniline Derivatives

The bromination of dimethoxyaniline derivatives serves as a key example of regioselective halogenation. While the specific precursor for the target compound is 3,5-dimethoxyaniline, studies on related isomers like 4,5-dimethoxyaniline provide valuable insights. The amino group, being a strong activating ortho-, para-director, works in concert with the methoxy groups to influence the position of bromination.

Achieving high regioselectivity is a common challenge in electrophilic aromatic substitution, as many protocols can lead to a mixture of ortho and para isomers. wku.edu To overcome this, specific techniques are employed. For instance, converting the aniline's amino group into an N-oxide can effectively alter its directing properties to achieve selective halogenation at the desired position. Another powerful method involves the use of specific brominating agents under controlled temperatures. The use of N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) at reduced temperatures (0 °C to -10 °C) has been shown to afford high yields (up to 97%) of a single, desired isomer in the bromination of complex aromatic systems. nih.gov This level of control is essential for preventing the formation of unwanted byproducts.

Role of Specific Halogenating Agents and Reaction Conditions

The choice of halogenating agent and the reaction conditions are paramount in controlling the outcome of the bromination step. Different reagents exhibit varying levels of reactivity and selectivity. Classical methods often use molecular bromine (Br₂) in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). caymanchem.comnih.gov However, these conditions can sometimes be harsh and lack selectivity. wku.edu

Modern synthetic chemistry increasingly relies on milder and more selective reagents. N-bromosuccinimide (NBS) is a widely used alternative that often provides superior regioselectivity. wku.edunih.gov The reaction medium also plays a critical role; solvents like acetic acid, acetonitrile, or even ionic liquids can influence the reaction's course and efficiency. google.comnih.gov For instance, para-selective bromination has been achieved with high specificity using NBS in various media. wku.edu Another green chemistry approach involves using a combination of potassium bromide (KBr) and an oxidizing agent, such as that provided by ZnAl-BrO₃⁻-layered double hydroxides, which offers excellent regioselectivity under mild conditions. google.com

| Halogenating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to -10 °C | High regioselectivity, high yield (97%), mild conditions. | nih.gov |

| Bromine (Br₂) | Acetic Acid, 20-30 °C | Classical method, effective for certain substrates, can lack selectivity. | google.comnih.gov |

| KBr / ZnAl-BrO₃⁻-LDHs | Aqueous acidic medium, ambient temperature | Excellent regioselectivity, cheap reagents, high atom economy, green methodology. | google.com |

| Bromine (Br₂) / FeBr₃ | No solvent or inert solvent | Standard electrophilic aromatic substitution catalyst system. | caymanchem.comnih.gov |

Directed Bromination Techniques for Aromatic Substrates

The substitution pattern of the final product is dictated by the directing effects of the functional groups on the aromatic precursor. In the case of a precursor like 3,5-dimethoxybenzoic acid, the two methoxy groups are strong ortho-, para-directors, activating the 2, 4, and 6 positions. The carboxylic acid group, however, is a deactivating meta-director. The powerful activating effect of the two methoxy groups overrides the deactivating effect of the carboxyl group, but the directing influences work together. The methoxy groups strongly favor substitution at the C-2 position (ortho to both), and this position is also meta to the carboxylic acid director. This synergistic effect allows for the highly regioselective introduction of bromine at the C-2 position.

Theoretical analysis using ab initio calculations has become a valuable tool for predicting the positional selectivity in electrophilic aromatic brominations, allowing chemists to select the most promising substrates and conditions before heading to the lab. nih.gov Furthermore, specialized reagent systems, such as tetraalkylammonium tribromides or reagents supported on zeolites or layered double hydroxides, have been developed to enhance para-selectivity in cases where that is the desired outcome. nih.govgoogle.com These advanced techniques provide chemists with a high degree of control over the synthesis of specifically substituted aromatic compounds.

Amide Bond Formation Techniques

The final step in the synthesis of this compound is the formation of the primary amide from its corresponding carboxylic acid precursor, 2-bromo-4,6-dimethoxybenzoic acid. This transformation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry.

Direct Amidation Methods using Ammonium (B1175870) Hydroxide (B78521)

The direct conversion of a carboxylic acid to a primary amide using an ammonia (B1221849) source like ammonium hydroxide is an attractive and atom-economical route.

One modern and green approach avoids traditional coupling reagents. This method first involves the conversion of the carboxylic acid into an intermediate thioester. This activated intermediate then readily reacts with aqueous ammonium hydroxide, often in a one-pot procedure, to afford the final primary amide in good yield. rsc.org This process is notable as it can often be performed under neat (solvent-free) conditions or in green solvents. rsc.org

Coupling Reagent Mediated Amidation (e.g., EDCI, HOBt)

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Coupling reagents are widely employed to facilitate this reaction by activating the carboxylic acid component. Among the most common and effective coupling systems is the combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an additive, typically 1-hydroxybenzotriazole (B26582) (HOBt).

The reaction mechanism commences with the activation of the carboxylic acid, in this case, 2-bromo-4,6-dimethoxybenzoic acid, by EDCI to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, a common side product in carbodiimide-mediated couplings. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an active HOBt ester. nih.govluxembourg-bio.com This ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by an amine to furnish the desired amide product, this compound, with minimal racemization. luxembourg-bio.comorgsyn.org The urea (B33335) byproduct generated from EDCI is water-soluble, simplifying its removal during the workup. researchgate.net

The efficiency of this coupling reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of a base. A variety of solvents can be used, with acetonitrile and dichloromethane (B109758) often providing good results. nih.gov The reaction is typically carried out at room temperature, although gentle heating can sometimes improve yields for less reactive substrates. nih.gov The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N), is often necessary to neutralize the hydrochloride salt of the amine and to facilitate the reaction. nih.gov In some cases, particularly with electron-deficient amines, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in conjunction with EDCI and a catalytic amount of HOBt has been shown to significantly improve reaction yields. nih.gov

While specific data for the synthesis of this compound using EDCI/HOBt is not extensively reported, the general applicability of this method to a wide range of carboxylic acids and amines suggests its utility for this transformation. The following table provides illustrative examples of EDCI/HOBt mediated amidation reactions for structurally related benzamides, highlighting the typical reaction conditions and achievable yields.

| Carboxylic Acid | Amine | Coupling Conditions | Product | Yield (%) | Reference |

| Boc-valine | Aniline derivative | EDCI (1 equiv), HOBt (0.1 equiv), DMAP (1 equiv), CH3CN, 23 °C, 14 h | N-(substituted phenyl)-Boc-valinamide | 72-93 | nih.gov |

| 4-Formylbenzoic acid | 6-Bromonaphthalene | EDCI, HOBt, DMAP, DIPEA | N-(6-bromonaphthalen-2-yl)-4-formylbenzamide | Not specified | researchgate.net |

| Substituted cinnamic acids | Amantadine | EDCI, HOBt | N-adamantan-1-yl-cinnamamide derivatives | Not specified | Not specified |

This table is illustrative and based on analogous reactions. Specific conditions and yields for this compound may vary.

Transamidation Reactions for Diverse N-Substituted this compound Derivatives

Transamidation offers an alternative and increasingly popular strategy for the synthesis of N-substituted amides, including derivatives of this compound. This method involves the direct exchange of the amino group of a primary or secondary amide with a different amine, often driven by the liberation of a volatile amine like ammonia or by using a large excess of the incoming amine. mdpi.com

The mechanism of transamidation can vary depending on the reaction conditions and the nature of the substrates and catalysts involved. For primary and secondary amides, the reaction is often proposed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of the incoming amine on the amide carbonyl group. mdpi.com The breakdown of this intermediate, facilitated by a catalyst or heat, leads to the formation of the new amide and the release of the original amine. mdpi.com

A variety of catalysts have been developed to promote transamidation reactions under milder conditions, expanding the substrate scope and functional group tolerance. These include metal catalysts, such as those based on iron(III), titanium(IV), and nickel, as well as organocatalysts like boric acid and L-proline. mdpi.comorganic-chemistry.org For instance, hydrated salts of Fe(III) have been shown to be effective for the transamidation of various amides with both aliphatic and aromatic amines. organic-chemistry.org

The application of transamidation to this compound would allow for the synthesis of a library of N-substituted derivatives by reacting the parent amide with a diverse range of primary and secondary amines. This approach is particularly advantageous when the desired amines are readily available or when the corresponding carboxylic acid is difficult to prepare or handle.

| Amide Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Primary/Secondary Amides | Primary Amines | Boronic acid | N-Substituted Amide | Good to excellent | mdpi.com |

| N,N-Dimethyl Amides | Primary Amines | Sodium tert-butoxide, solvent-free, rt | N-Substituted Amide | Moderate to good | organic-chemistry.org |

| Primary/Secondary/Tertiary Amides | Aliphatic/Aromatic Amines | Fe(III) hydrated salts (5 mol%) | N-Substituted Amide | Good | organic-chemistry.org |

| Carboxamides | Amines | L-proline, solvent-free | N-Substituted Amide | Tolerates a wide range | organic-chemistry.org |

This table is illustrative and based on general transamidation methodologies. Specific conditions and yields for the transamidation of this compound may vary.

The development of efficient and selective transamidation protocols continues to be an active area of research, offering promising avenues for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for drug discovery and materials science.

Chemical Reactivity and Functionalization of 2 Bromo 4,6 Dimethoxybenzamide

Transformations of the Amide Moiety

The primary amide group (-CONH₂) is a versatile functional group that can undergo various transformations, including reduction, acylation, and condensation reactions.

Reductive Functionalization to Amines

Primary amides can be reduced to their corresponding primary amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide. This process, followed by workup, replaces the carbonyl oxygen with two hydrogen atoms, yielding a primary amine. youtube.com

Acylation and Related N-Derivatization Reactions

The nitrogen atom of the primary amide in 2-Bromo-4,6-dimethoxybenzamide possesses lone pair electrons and can act as a nucleophile, allowing for N-acylation or N-alkylation reactions. These reactions typically require the initial deprotonation of the amide N-H bond with a suitable base to form a more potent nucleophilic amidate anion. This anion can then react with electrophiles like acyl chlorides or alkyl halides to form N-substituted derivatives. This pathway is fundamental in peptide synthesis and other areas of organic chemistry.

Condensation Reactions with Carbonyl Compounds

Condensation reactions between simple primary amides and carbonyl compounds like aldehydes and ketones are generally less common and often require specific catalysts or conditions to proceed efficiently. Such reactions can lead to the formation of N-acyl imines or related structures. However, literature describing this specific transformation for this compound is not prevalent. More reactive amide derivatives, such as hydrazides, are more commonly employed in condensation reactions with carbonyls to form stable hydrazones. google.com

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Methodologies for C-C Bond Formation

The aryl bromide moiety is an excellent handle for modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method to form a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester), catalyzed by a palladium(0) complex. researchgate.netmdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki coupling with an arylboronic acid would yield a biaryl structure. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to release the final product and regenerate the catalyst. mdpi.com

Below is an illustrative data table showing typical conditions for Suzuki reactions on related bromo-aryl systems.

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 55 | semanticscholar.org |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and is run in the presence of a base, such as an amine, which also can serve as the solvent. wikipedia.orgresearchgate.net Reacting this compound with an alkyne under Sonogashira conditions would produce an alkynyl-substituted benzamide (B126), a valuable intermediate for further synthesis.

The following data table shows representative conditions for Sonogashira couplings on similar bromo-aromatic frameworks.

| Aryl Bromide Substrate | Alkyne | Catalyst System | Base/Solvent | Temp. | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dimethyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene | r.t. | 94 | researchgate.net |

| 4-Bromo-6-ethoxy-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene | r.t. | 85 | researchgate.net |

| Brominated Tripeptide | Phenylacetylene | Pd₂(dba)₃, XPhos | Cs₂CO₃ / Dioxane-H₂O | 100°C (µW) | ~50 | researchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The aromatic ring of this compound is considered electron-rich due to the two powerful electron-donating methoxy (B1213986) groups. These groups increase the electron density of the ring, making it less susceptible to attack by nucleophiles and destabilizing the potential anionic intermediate required for an SNAr mechanism. While the amide group is electron-withdrawing, its effect is likely outweighed by the potent methoxy donors. Therefore, direct displacement of the bromide via a traditional SNAr mechanism is expected to be difficult.

In some cases, SNAr can occur on electron-rich rings if the leaving group itself is highly activating, such as in the transetherification of 2,4-dimethoxynitrobenzene, where a methoxy group is displaced by a t-butoxide nucleophile due to the powerful activation by the nitro group. nih.gov For this compound, such a pathway is less probable. An alternative mechanism, such as one involving the formation of a benzyne (B1209423) intermediate under very strong basic conditions (e.g., NaNH₂), could potentially lead to substitution, but this would likely result in a mixture of regioisomers.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. In the context of this compound, this reaction typically involves treatment with a strong organometallic base, such as an organolithium reagent, to replace the bromine atom with a metal, most commonly lithium. This generates a highly reactive aryllithium intermediate.

The development of new methodologies has allowed for efficient metal-halogen exchange on heterocyclic substrates bearing acidic protons by using a combination of i-PrMgCl and n-BuLi under non-cryogenic conditions. mdpi.com This approach can achieve high regioselectivity. mdpi.com The resulting organometallic intermediate is a potent nucleophile and can be "quenched" by a variety of electrophiles to introduce new functional groups onto the aromatic ring. For instance, reaction with a formyl source can introduce an aldehyde group. google.com

A process for producing 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene (B72686) involves a selective metal-halogen exchange at 0°C, followed by formylation. google.com The intermediate, 4-bromo-2-fluorobenzaldehyde, is then crystallized and reacted with methanol (B129727) in the presence of potassium carbonate to yield the final product. google.com

C-N Bond Formation Reactions (e.g., Ullmann-type couplings)

The Ullmann reaction and its modern variations are pivotal for the construction of carbon-nitrogen (C-N) bonds, particularly in the synthesis of N-aryl compounds. nih.govresearchgate.net These copper-catalyzed coupling reactions typically involve an aryl halide and a nitrogen-containing nucleophile. nih.govorganic-chemistry.org this compound, with its reactive bromine atom, is a suitable substrate for such transformations.

Ullmann-type couplings have been successfully employed to synthesize a variety of nitrogen-containing compounds. researchgate.netresearchgate.net For example, a copper-catalyzed sequential azidation of 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles has been developed. researchgate.net This is followed by reductive amination and oxidative condensation with benzyl (B1604629) alcohols or benzylamines. researchgate.net Another efficient method involves the copper-catalyzed coupling of β-amino acids or esters with aryl halides at temperatures lower than those typically used in the Ullmann reaction. organic-chemistry.org

The versatility of the Ullmann reaction is further highlighted by its use in one-pot, three-component tandem reactions to synthesize substituted quinazolin-4(3H)-ones with good to high yields. researchgate.net These reactions often utilize a CuI/L-proline catalytic system. researchgate.net

Table 1: Examples of Ullmann-type C-N Bond Formation Reactions

| Aryl Halide Substrate | Nitrogen Nucleophile | Catalyst System | Product Type | Reference |

| 2-(2-bromophenyl)-1H-imidazoles | Sodium Azide | Copper | N-Aryl Imidazoles | researchgate.net |

| Aryl Halides | β-Amino Acids/Esters | CuI | N-Aryl Amino Acid Derivatives | organic-chemistry.org |

| o-Aminobenzamides | Alcohols | Eosin Y (photocatalyst) | Quinazolinones | researchgate.net |

| 2-Bromo-N-aryl/alkylbenzamides | Aldehydes | Copper (II) | 2,3-disubstituted quinazolinones | researchgate.net |

Modifications of the Methoxy Groups

The two methoxy groups on the benzene (B151609) ring of this compound offer additional opportunities for chemical modification, primarily through demethylation.

Demethylation Strategies and Mechanistic Insights

Demethylation involves the removal of a methyl group from a methoxy group, converting it into a hydroxyl group. This transformation can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

In biological systems, DNA demethylation is a crucial process for regulating gene expression. nih.govnih.govyoutube.com While not directly involving this compound, the mechanisms of enzymatic DNA demethylation provide insight into the chemical principles of C-O bond cleavage. nih.govnih.govyoutube.com These processes often involve oxidative steps. youtube.com In a laboratory setting, demethylation of aromatic ethers can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The choice of reagent and reaction conditions is critical to ensure selectivity and avoid unwanted side reactions.

Intramolecular Cyclization and Heterocycle Formation

The strategic placement of the bromo and amide functionalities on the this compound scaffold makes it an excellent precursor for the synthesis of heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry. mdpi.comnih.govnih.gov this compound can be utilized in the synthesis of quinazolinone scaffolds. researchgate.netmdpi.com

One common strategy involves an initial C-N bond formation reaction, such as an Ullmann coupling, to introduce a nitrogen-containing substituent at the 2-position of the benzamide. researchgate.net Subsequent intramolecular cyclization, often promoted by a catalyst or heat, leads to the formation of the quinazolinone ring system. researchgate.net Various functional groups can be tolerated in these reactions, allowing for the synthesis of a diverse library of quinazolinone derivatives. researchgate.net The presence of a halogen atom, such as bromine, at certain positions of the quinazoline (B50416) ring has been shown to enhance anticancer effects. nih.gov

Table 2: Synthetic Approaches to Quinazolinone Scaffolds

| Starting Material | Key Reaction Steps | Catalyst/Reagent | Resulting Scaffold | Reference |

| 2-Bromo-N-aryl/alkylbenzamides | Ullmann N-arylation, C-H oxidative amidation | Copper (II) | 2,3-disubstituted quinazolinones | researchgate.net |

| o-Aminobenzamides and Alcohols | Direct hydrogen-atom transfer (HAT) | Eosin Y | Quinazolinones | researchgate.net |

| Anthranilic acid and Phenyl isothiocyanate | Condensation, Cyclization | Triethylamine (B128534) | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

Generation and Reactivity of Aryne Intermediates (e.g., Benzyne)

Under strongly basic conditions, this compound can undergo an elimination reaction to form a highly reactive aryne intermediate, specifically a benzyne. youtube.com This involves the deprotonation of the hydrogen atom ortho to the bromine, followed by the elimination of HBr. youtube.com

Arynes are characterized by a formal triple bond within the aromatic ring and are potent electrophiles and dienophiles. tcichemicals.com Their high reactivity allows them to participate in a variety of cycloaddition and nucleophilic addition reactions. youtube.comtcichemicals.com The generation of arynes from halogenated aryl compounds is typically achieved using strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com The resulting benzyne can then be trapped by various nucleophiles or dienes to form new, more complex molecular architectures. youtube.comtcichemicals.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,6 Dimethoxybenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-Bromo-4,6-dimethoxybenzamide, DFT can provide insights into reaction mechanisms, stability, and various electronic properties.

Elucidation of Reaction Mechanisms (e.g., Bromine Displacement, Demethylation)

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, key reactions would include bromine displacement and demethylation.

Bromine Displacement: The substitution of the bromine atom on the aromatic ring is a common reaction. DFT can model the approach of a nucleophile and calculate the energy profile of the reaction pathway. This would involve identifying the transition state for the displacement and determining the activation energy. The presence of two electron-donating methoxy (B1213986) groups at the ortho and para positions relative to the bromine atom would influence the reactivity and regioselectivity of such a reaction.

Demethylation: The cleavage of the methyl ether bonds is another potential transformation. DFT calculations can be used to model the interaction of a demethylating agent (like a Lewis acid or a strong nucleophile) with the methoxy groups. By calculating the energies of the reactants, transition states, and products, the feasibility of demethylation at either the 4- or 6-position can be assessed. The steric hindrance from the adjacent bromo and amide groups would likely play a significant role in the energetics of these pathways.

Mapping Potential Energy Surfaces and Transition State Analysis

The mapping of potential energy surfaces (PES) is a core application of DFT in understanding chemical reactions. For this compound, a PES map would illustrate the energy of the system as a function of the geometric coordinates of the atoms involved in a particular reaction, such as the breaking of the C-Br bond or a C-O bond in the methoxy group.

Transition state analysis involves locating the saddle points on the PES, which correspond to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state are calculated to confirm its nature. For instance, in a bromine displacement reaction, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Prediction of Electronic Structure and Reactivity Parameters

DFT calculations provide valuable information about the electronic structure of a molecule, which in turn predicts its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

In a study on dimethoxybenzene derivatives, DFT calculations were used to determine these electronic properties. nih.gov For instance, the HOMO and LUMO energies indicate the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and amide groups and the bromine atom, indicating these as sites for electrophilic attack.

A comprehensive theoretical analysis of 5-Bromo-2-Hydroxybenzaldehyde using DFT at the B3LYP/6-311++G(d,p) level of theory provided insights into its electronic properties, which can serve as an analogy. nih.gov

| Parameter | Description | Predicted Relevance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The methoxy and amide groups would likely contribute significantly to the HOMO, making the molecule a potential electron donor in certain reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The aromatic ring and the carbonyl group of the amide would likely be the primary contributors to the LUMO, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | The specific energy gap would quantify the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electron density, showing regions of positive and negative potential. | Would identify nucleophilic sites (e.g., oxygen atoms) and electrophilic sites (e.g., hydrogen atoms of the amide). |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Modeling Solvent Effects on Reaction Kinetics

MD simulations can be employed to understand how the solvent influences the rate of a chemical reaction. By simulating the reaction of this compound in different solvent environments, one can observe how the solvent molecules stabilize or destabilize the reactants, transition state, and products.

For example, in a bromine displacement reaction, a polar protic solvent might solvate the leaving bromide ion, thereby stabilizing the transition state and accelerating the reaction. MD simulations can provide a detailed picture of the solvent shell around the reacting species and its impact on the reaction's energy profile. Studies on other molecules have shown that solvation can significantly alter the values of reactivity descriptors. researchgate.net

Conformational Dynamics of this compound and its Analogues

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. This compound has several rotatable bonds, including those of the methoxy and amide groups. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. For this compound, these studies would be crucial in elucidating its intrinsic electronic properties and conformational preferences.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is typically achieved using methods like Density Functional Theory (DFT), which has been successfully applied to study the structural parameters of various benzamide (B126) derivatives and brominated compounds. researchgate.netresearchgate.netnih.govbohrium.com For this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. researchgate.net

The optimized geometry of this compound would be influenced by a variety of intramolecular interactions. These non-covalent interactions play a vital role in dictating the preferred conformation of the molecule. In the case of this compound, potential intramolecular interactions would include:

Hydrogen Bonding: The presence of the amide (-CONH2) group allows for the possibility of intramolecular hydrogen bonding between one of the amide hydrogens and the oxygen atom of an adjacent methoxy group. The existence and strength of such a bond would significantly impact the orientation of the amide and methoxy groups.

Steric Hindrance: The bulky bromine atom and the methoxy groups at the ortho and para positions relative to the bromine can lead to steric repulsion, influencing the torsional angles of the substituents with respect to the aromatic ring.

Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools to quantify these weak interactions. NBO analysis can provide information about charge transfer between orbitals, which is indicative of hyperconjugative and hydrogen bonding interactions. QTAIM analysis can identify bond critical points and characterize the nature of the chemical bonds and non-covalent interactions based on the electron density topology. Studies on other halogenated benzamides have successfully used such techniques to elucidate the role of weak interactions like C-H···F and C-H···π in their crystal packing and polymorphism. bgu.ac.il

Computational Spectroscopy

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the structural elucidation and characterization of molecules.

Theoretical calculations of NMR spectra are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a widely used and reliable approach for predicting NMR chemical shifts. rsc.org

For this compound, the calculated chemical shifts would be compared to experimental data (if available) or used to predict the spectrum. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the bromo and methoxy substituents. The calculations would need to account for solvent effects, often by using a polarizable continuum model (PCM), to achieve better agreement with experimental spectra recorded in solution.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~120.0 |

| C2-Br | - | ~115.0 |

| C3-H | ~6.5 | ~95.0 |

| C4-OCH₃ | - | ~160.0 |

| C5-H | ~6.7 | ~98.0 |

| C6-OCH₃ | - | ~158.0 |

| C=O | - | ~168.0 |

| OCH₃ (C4) | ~3.8 | ~56.0 |

| OCH₃ (C6) | ~3.9 | ~56.5 |

| NH₂ | ~7.5 (broad) | - |

Note: These are illustrative values based on typical chemical shifts for similar structural motifs. Actual values would require specific DFT calculations.

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made.

For this compound, the calculated IR and Raman spectra would show characteristic bands for the N-H stretching of the amide group, the C=O stretching, the C-Br stretching, the aromatic C-H and C=C stretching, and the C-O stretching of the methoxy groups. DFT calculations have been shown to provide good agreement with experimental FT-IR frequencies for other brominated heterocyclic compounds. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide (NH₂) | Symmetric Stretching | ~3400 |

| Amide (NH₂) | Asymmetric Stretching | ~3500 |

| Carbonyl (C=O) | Stretching | ~1680 |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 |

| Methoxy (C-O) | Symmetric Stretching | ~1040 |

| C-Br | Stretching | ~650 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

Note: These are illustrative values and would be subject to scaling factors in a detailed computational study to better match experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The positions of the absorption maxima would be influenced by the substituents on the benzene (B151609) ring. The bromine atom and the methoxy groups, acting as auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzamide.

Intermolecular Interaction Analysis

Hydrogen Bonding Networks

No crystallographic data is available for this compound, preventing the analysis of its hydrogen bonding network. Such an analysis would typically identify classical N-H···O hydrogen bonds forming dimers or chains, a common motif in primary amides, and weaker C-H···O interactions. The specific geometry, including bond lengths and angles, remains undetermined.

π-Stacking Interactions

Without a determined crystal structure, it is impossible to ascertain the presence or nature of any π-stacking interactions between the aromatic rings of adjacent this compound molecules. The analysis of centroid-to-centroid distances and interplanar angles, which are crucial for defining these interactions, cannot be performed.

Halogen Bonding and Other Non-Covalent Interactions

The potential for the bromine atom in this compound to participate in halogen bonding (Br···O or Br···N interactions) is of theoretical interest. However, in the absence of experimental or computational data, the existence and characteristics of such bonds, as well as other non-covalent forces like van der Waals interactions, remain speculative.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystalline Forms

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts in a crystal, cannot be conducted without the foundational crystallographic information file (CIF). Consequently, the generation of d_norm surfaces and 2D fingerprint plots, which would provide quantitative percentages for various intermolecular contacts (e.g., H···H, O···H, Br···H), is not possible.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,6 Dimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Bromo-4,6-dimethoxybenzamide, one would expect to see distinct signals corresponding to the aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the amide (-CONH₂) group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would confirm the substitution pattern on the benzene (B151609) ring and provide evidence for the presence of the amide and methoxy groups.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity. For a molecule like this, which lacks a stereocenter, techniques for stereochemical elucidation like NOESY (Nuclear Overhauser Effect Spectroscopy) would primarily be used to confirm through-space proximity of protons, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Determination of Molecular Mass

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This would provide the elemental composition of the molecule, confirming its chemical formula (C₉H₁₀NBrO₃). The presence of bromine would be readily identifiable by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or other fragmentation techniques would be used to break the molecule into smaller, charged fragments. The analysis of these fragmentation patterns provides a roadmap of the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the amide group, methoxy groups, and the bromine atom. The masses of these fragments would help to confirm the presence and connectivity of the different functional groups on the aromatic ring.

Spectroscopic and Crystallographic Data for this compound Remains Largely Undisclosed in Publicly Accessible Research

Initial investigations into the scientific literature for detailed spectroscopic and crystallographic data on the chemical compound this compound have revealed a significant lack of publicly available information. While the compound has been synthesized, comprehensive characterization data, as requested, does not appear in published, peer-reviewed articles or databases.

A reference to this compound was identified in the proceedings of the 6th International Conference on Advances in Natural & Applied Sciences (ICANAS 2022). An abstract from this conference, associated with a research project (MARŞL.21.001) from Ağrı İbrahim Çeçen University, states that the compound was synthesized using a transamidation reaction. researchgate.net

However, the full research paper, which would presumably contain the detailed spectroscopic and crystallographic analysis required—including infrared (IR) and Raman spectroscopy, and single-crystal X-ray diffraction data—is not available in the public domain. Extensive searches for this paper, the authors, and related publications from the affiliated institution have not yielded the specific data points necessary to populate the requested article structure.

Consequently, a detailed discussion on the identification of key functional groups, vibrational analysis, molecular and crystal structure, supramolecular assembly, and validation of computed geometries for this compound cannot be provided at this time. The absence of this foundational data precludes the creation of the requested in-depth scientific article.

Further dissemination of the research presented at the ICANAS 2022 conference or future publications from the involved research group will be required for a thorough spectroscopic and crystallographic elucidation of this compound to become possible.

Advanced Applications and Research Outlook for 2 Bromo 4,6 Dimethoxybenzamide As a Synthetic Intermediate

Strategic Utility in Pharmaceutical Precursor Synthesis

The strategic placement of reactive sites on the 2-Bromo-4,6-dimethoxybenzamide molecule makes it an important component in the development of new drugs. Its ability to participate in various chemical reactions allows for the creation of diverse molecular structures, some of which have shown promise as therapeutic agents.

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Apabetalone (RVX-208). Apabetalone is an orally active, small molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins that has been investigated for its potential in treating cardiovascular diseases. nih.govnih.govinvivochem.com The synthesis of Apabetalone involves a multi-step process where this compound is a critical starting material that eventually forms the core structure of the final drug molecule. google.com

The synthesis of Apabetalone from this compound typically involves a cyclization reaction to form the quinazolinone core of the drug. This transformation highlights the importance of the bromo and amide functionalities on the precursor molecule, which are essential for the construction of the final heterocyclic system of Apabetalone. invivochem.comgoogle.com

Beyond its role in the synthesis of Apabetalone, this compound serves as a precursor for a variety of other drug intermediates and analogues. The bromine atom on the aromatic ring can be readily displaced or used in cross-coupling reactions to introduce new functional groups and build molecular complexity. This versatility allows medicinal chemists to generate libraries of compounds for drug discovery programs.

For example, the related compound, 2-bromo-4,5-dimethoxybenzoic acid, is a known intermediate in the synthesis of various flavonoids, isoflavones, and other pharmacologically active compounds. google.com Similarly, derivatives of this compound can be envisioned as key building blocks for a range of therapeutic agents. Research in this area is ongoing, with the potential for this compound to be used in the development of new treatments for a variety of diseases.

Substituted benzamides are a well-established class of compounds that can act as ligands for various biological receptors. The structural features of this compound make it an excellent starting point for the synthesis of novel benzamide (B126) ligands for receptor binding studies. The ability to modify the molecule at the bromine position, as well as on the amide nitrogen, allows for the creation of a wide array of derivatives with potentially high affinity and selectivity for specific receptors. researchgate.net

These custom-synthesized ligands are invaluable tools for researchers studying the function of receptors in both normal and diseased states. For instance, benzamide derivatives have been explored as ligands for sigma receptors, which are implicated in a number of neurological disorders. researchgate.net By using this compound as a scaffold, scientists can develop new molecular probes to better understand the role of these receptors in disease and to identify potential new drug targets.

Table 1: Examples of Drug Intermediates and Analogues Derived from Related Bromo-dimethoxy-benzene Scaffolds

| Precursor Compound | Derived Intermediate/Analogue | Therapeutic Area/Application |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxy benzenepropanenitrile | Intermediate for Ivabradine (anti-anginal agent) google.com |

| 2-Bromo-4,5-dimethoxybenzoic acid | Mangiferin analogues | Flavonoid synthesis, potential anti-inflammatory google.com |

| 2-Bromo-4,5-dimethoxyphenethylamine | Analytical reference standard | Forensic and research applications caymanchem.com |

Contributions to Fine Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the broader field of fine chemical synthesis. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, including pharmaceuticals, agricultural chemicals, and fragrances.

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira couplings. mdpi.com These reactions are powerful tools in synthetic organic chemistry that allow for the formation of new carbon-carbon bonds. By reacting this compound with different coupling partners, a wide range of substituted aromatic compounds can be synthesized. mdpi.com

These resulting aromatic compounds can then be used as building blocks for more complex molecules or as final products in their own right. The methoxy (B1213986) groups on the ring also influence the reactivity of the molecule and can be further modified to create even more diverse structures.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of modern chemistry and are found in a vast number of natural products and synthetic compounds with important biological activity. The functional groups present in this compound make it a useful intermediate for the construction of various heterocyclic ring systems.

The amide functionality can participate in cyclization reactions, while the bromine atom can be used as a handle to initiate ring-forming processes. For example, intramolecular reactions can lead to the formation of fused ring systems, which are common motifs in many biologically active molecules. The ability to use this compound to construct complex heterocyclic structures underscores its importance as a versatile building block in organic synthesis.

Emerging Roles in Agrochemical Development

The structural motif of substituted benzamides is of significant interest in the field of agrochemical research due to the broad spectrum of biological activities exhibited by this class of compounds. While direct applications of this compound in commercial agrochemicals are not extensively documented, its potential as a synthetic intermediate is noteworthy, particularly for creating novel derivatives with desired agrochemical properties.

Incorporation into Novel Agrochemical Agents

The development of new and effective agrochemicals is a continuous effort to address challenges such as weed resistance and the need for more environmentally benign solutions. Benzamide derivatives have been successfully developed as herbicides. A notable example is Isoxaben, a pre-emergence herbicide used for the control of broadleaf weeds, which is a benzamide derivative. researchgate.net Its mode of action involves the inhibition of cellulose (B213188) biosynthesis, a critical process in plant growth. researchgate.net

Research into other benzamide structures has revealed promising herbicidal activity. For instance, a study on N-benzyl-2-methoxybenzamides demonstrated that the 2-methoxybenzoyl moiety is crucial for their bleaching herbicidal activity. nih.gov Several analogues in this study exhibited 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 grams of active ingredient per hectare. nih.gov

Furthermore, various patents describe benzamide compounds with strong herbicidal activity at low application rates. google.comepo.org These compounds often feature complex substitutions on the benzamide core, indicating that the aromatic ring is a versatile scaffold for chemical modification to fine-tune biological activity.

Given these precedents, this compound represents a valuable building block for the synthesis of new agrochemical candidates. The bromo substituent provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. The dimethoxy substituents can influence the molecule's solubility, transport within the plant, and interaction with biological targets. The strategic modification of this compound could lead to the discovery of novel herbicides with unique modes of action or improved selectivity for crop plants.

Table 1: Herbicidal Activity of Selected Benzamide Derivatives

| Compound | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |

|---|---|---|---|---|

| N-benzyl-2-methoxybenzamide analogue 4 | Abutilon theophrasti | 150 | 100 | nih.gov |

| N-benzyl-2-methoxybenzamide analogue 4 | Amaranthus retroflexus | 150 | 100 | nih.gov |

| N-benzyl-2-methoxybenzamide analogue 43 | Abutilon theophrasti | 150 | 100 | nih.gov |

| N-benzyl-2-methoxybenzamide analogue 43 | Amaranthus retroflexus | 150 | 100 | nih.gov |

| N-benzyl-2-methoxybenzamide analogue 44 | Abutilon theophrasti | 150 | 100 | nih.gov |

| N-benzyl-2-methoxybenzamide analogue 44 | Amaranthus retroflexus | 150 | 100 | nih.gov |

Applications in Materials Science Research

The field of materials science is continually seeking novel monomers and intermediates to create advanced materials with tailored properties. Substituted aromatic compounds, including benzamide derivatives, are important precursors for high-performance polymers and functional materials.

Development of Advanced Polymers and Composites

While specific research detailing the use of this compound in polymer synthesis is not prominent, the structural features of this compound suggest its potential utility in this area. Benzamides are known to be incorporated into polyamides, which are a class of high-performance polymers with excellent thermal and mechanical properties. For example, high molecular weight poly(p-benzamide)s have been synthesized through the polymerization of aromatic para-amino acid ester derivatives. researchgate.net

The presence of a bromine atom on the aromatic ring of this compound offers a versatile handle for various chemical transformations. This bromo group can serve as a site for post-polymerization modification, allowing for the introduction of specific functionalities to the polymer backbone. It can also be utilized in cross-linking reactions to enhance the thermal stability and mechanical strength of the resulting polymer.

The dimethoxy groups on the benzamide ring can also play a crucial role in determining the properties of a polymer. These groups can influence the polymer's solubility in organic solvents, its glass transition temperature, and its crystalline structure. By incorporating this compound into a polymer chain, it may be possible to create materials with unique optical or electronic properties.

The synthesis of functional polymers through reactions like the Kabachnik–Fields reaction, which can involve benzaldehyde (B42025) derivatives, highlights the potential for creating polymers with unique structures and properties from substituted aromatic compounds. cmu.edu Although not a direct application, this demonstrates the broader potential for intermediates like this compound in the synthesis of novel polymeric materials.

Green Chemistry and Sustainable Synthesis Perspectives

The principles of green chemistry are increasingly guiding the development of chemical syntheses to minimize environmental impact. This includes the use of less hazardous reagents, the development of solvent-free reaction conditions, and the improvement of reaction efficiency.

Development of Environmentally Benign Synthetic Routes

The synthesis of substituted benzamides and their precursors can often involve multi-step processes with the use of hazardous reagents and solvents. For instance, a patented method for preparing the related compound 2-bromo-4,5-dimethoxy benzaldehyde involves the use of bromine and glacial acetic acid. google.com While effective, this process has drawbacks related to the handling of corrosive bromine and the use of a significant amount of solvent.

Efforts to develop more environmentally friendly synthetic routes for brominated aromatic compounds are ongoing. One approach involves the in-situ generation of the brominating agent from less hazardous precursors. For example, an eco-friendly synthesis of bromobenzene (B47551) has been developed using a solid brominating reagent to generate the reactive species in an aqueous solution. google.com

Another strategy is the use of transition-metal-free decarboxylative bromination of aromatic carboxylic acids. This method avoids the use of harsh conditions and toxic metals. For example, the decarboxylative bromination of 2,4-dimethoxybenzoic acid has been achieved using Bu4NBr3 at room temperature. rsc.org Adapting such methodologies to the synthesis of this compound or its precursors could significantly reduce the environmental footprint of its production.

Implementation of Solvent-Free or Low-Environmental-Impact Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often a major source of chemical waste. Research into solvent-free synthesis has shown that many reactions can be carried out efficiently in the solid state or with minimal solvent.

The synthesis of amides from carboxylic acids and amines is a fundamental reaction that has been adapted to solvent-free conditions. One reported method involves the direct heating of a triturated mixture of a carboxylic acid, urea (B33335), and boric acid as a catalyst. epo.org This approach offers advantages such as high reaction rates, high purity of the product, and ease of handling. epo.org

Another example of a green and convenient method for synthesizing amidoalkyl derivatives utilizes ascorbic acid (vitamin C) as a natural and water-soluble catalyst under solvent-free conditions. researchgate.net This reaction proceeds with short reaction times and high yields. researchgate.net The implementation of similar solvent-free or low-environmental-impact reaction conditions for the synthesis of this compound could offer a more sustainable alternative to traditional synthetic methods.

Table 2: Examples of Solvent-Free Amide Synthesis Conditions

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, β-naphthol, Acetamide | Ascorbic acid | Solvent-free, 100°C | 4 min | 96 | researchgate.net |

| p-hydroxybenzoic acid, Urea | Boric acid | Solvent-free, 160-180°C | 20-22 min | - | epo.org |

| Benzaldehyde, β-naphthol, Acetamide | PEG-DAIL | Solvent-free, 80°C | 5 min | 96 | researchgate.net |

| Benzaldehyde, β-naphthol, Acetamide | Maltose | Solvent-free, 100°C | 30 min | 92 | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.